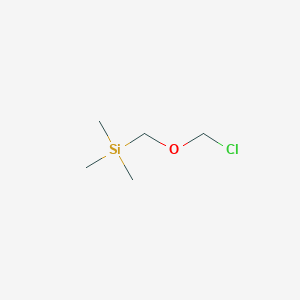
Trimethylsilylmethoxymethyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilylmethoxymethyl chloride is an organochlorine compound with the formula C6H15ClOSi. It is a colorless liquid at room temperature and is widely used in organic synthesis, particularly as a protecting group for hydroxyl groups. This compound is known for its ability to protect hydroxyl groups, which can be selectively cleaved under mild conditions using fluoride ions .
Mecanismo De Acción
Target of Action
Trimethylsilylmethoxymethyl chloride (SEM-Cl) is primarily used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Mode of Action
SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This compound interacts with its targets by forming a protective layer around them, preventing them from reacting with other substances in the environment.
Result of Action
The primary result of SEM-Cl’s action is the protection of certain functional groups in organic compounds, allowing for more controlled and selective chemical reactions . This can be particularly useful in the synthesis of complex organic compounds where selectivity and control are crucial.
Action Environment
The action of SEM-Cl can be influenced by various environmental factors. For instance, it is known that SEM-Cl is stable in the absence of water . This suggests that the presence of water could potentially influence its stability and efficacy. Additionally, the use of different deprotection reagents can influence the effectiveness of SEM-Cl .
Análisis Bioquímico
Biochemical Properties
Trimethylsilylmethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . It interacts with biomolecules such as enzymes, proteins, and other hydroxyl group-containing compounds, providing a protective layer that can be selectively removed when needed .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to hydroxyl groups in biomolecules, thereby protecting these groups from reactions . This protection can be selectively removed with fluoride under mild conditions .
Métodos De Preparación
Trimethylsilylmethoxymethyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylmethanol with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Trimethylsilylmethoxymethyl chloride undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Trimethylsilylmethoxymethyl chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a protecting group for alcohols, phenols, and amines in organic synthesis.
Biology and Medicine: In biological research, it is used to protect sensitive hydroxyl groups in complex molecules, facilitating the study of biochemical pathways and the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
Trimethylsilylmethoxymethyl chloride is similar to other silyl protecting groups such as tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. it is unique in its ability to form stable, yet easily cleavable, silyl ethers. This makes it particularly useful in synthetic applications where selective protection and deprotection are required. Other similar compounds include:
- Tert-butyldimethylsilyl chloride
- Triisopropylsilyl chloride
- Trimethylsilyl chloride
These compounds vary in their stability and ease of cleavage, with this compound offering a good balance between stability and ease of deprotection.
Propiedades
IUPAC Name |
chloromethoxymethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOPDGZIBGWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2890551.png)
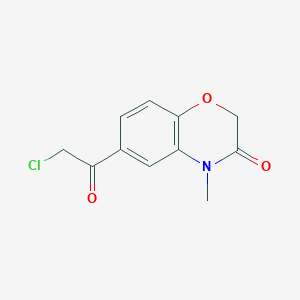
![2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2890553.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2890558.png)
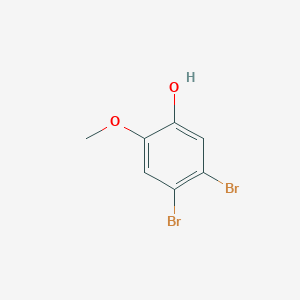
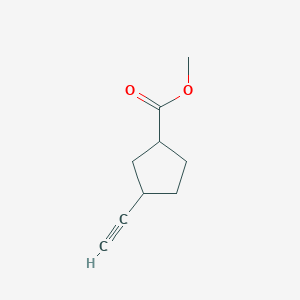
![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890561.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)
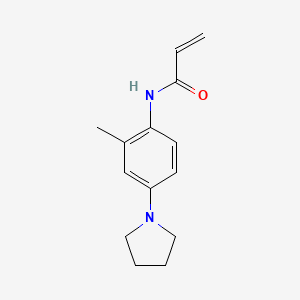
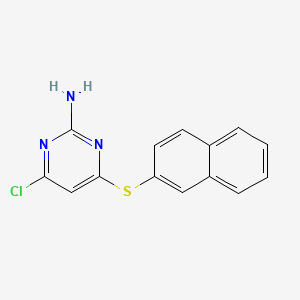
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890568.png)
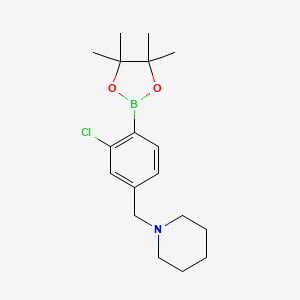
![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
